D-Glucaric acid, aluminium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Glucaric acid, aluminium salt is a compound derived from D-glucaric acid, which is a naturally occurring aldaric acid found in various fruits and vegetables D-Glucaric acid has gained significant attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Glucaric acid can be synthesized through the oxidation of D-glucose. Common methods include chemical oxidation using nitric acid or 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as catalysts . Biological methods involve the use of engineered microorganisms such as Escherichia coli or yeast strains that express specific enzymes to convert D-glucose to D-glucaric acid .

Industrial Production Methods: Industrial production of D-glucaric acid typically involves the chemical oxidation of glucose using nitric acid. This process is highly exothermic and requires careful control of reaction conditions to achieve high yields and purity . Another method involves the use of fermentation processes with genetically engineered microorganisms to produce D-glucaric acid from renewable biomass sources .

Análisis De Reacciones Químicas

Types of Reactions: D-Glucaric acid, aluminium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of D-glucose at the C-1 and C-6 positions results in the formation of D-glucaric acid . Reduction reactions can convert D-glucaric acid to its corresponding alcohols or aldehydes .

Common Reagents and Conditions: Common reagents used in the synthesis of D-glucaric acid include nitric acid, TEMPO, and various enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the product .

Major Products Formed: The major products formed from the reactions involving D-glucaric acid include D-glucaraldehyde, L-guluronic acid, and various glucarate salts . These products have diverse applications in different fields, including medicine and industry.

Aplicaciones Científicas De Investigación

D-Glucaric acid, aluminium salt has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of biodegradable polymers and other materials . In biology and medicine, D-glucaric acid is known for its potential to reduce cancer risk by inhibiting β-glucuronidase, an enzyme involved in the detoxification process . It is also used as a food additive to enhance human immunity and reduce cholesterol levels .

In industry, D-glucaric acid is used as a chelating agent for metal ions, making it useful in water treatment and as a corrosion inhibitor . It is also a precursor for the production of nylon-66 and other biodegradable polymers .

Mecanismo De Acción

The mechanism of action of D-glucaric acid involves its ability to inhibit β-glucuronidase, an enzyme that breaks down glucuronides in the liver . By inhibiting this enzyme, D-glucaric acid helps in the detoxification process, reducing the reabsorption of toxins in hepatocytes . Additionally, D-glucaric acid has been shown to reduce reactive oxygen species (ROS) production, apoptosis of hepatocytes, and deconjugation of glucuronides .

Comparación Con Compuestos Similares

Similar compounds to D-glucaric acid include D-glucaro-1,4-lactone, calcium D-glucarate, and sodium D-gluconate . D-glucaro-1,4-lactone is formed from D-glucaric acid and has similar antioxidant properties . Calcium D-glucarate is used as a dietary supplement for its potential health benefits, including cancer prevention and cholesterol reduction . Sodium D-gluconate is a chelating agent used in various industrial applications .

D-Glucaric acid, aluminium salt is unique due to its specific applications in water treatment, corrosion inhibition, and as a precursor for biodegradable polymers . Its ability to inhibit β-glucuronidase and support liver detoxification also sets it apart from other similar compounds .

Propiedades

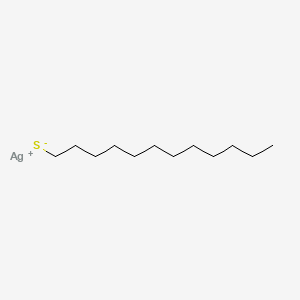

Número CAS |

84864-58-4 |

|---|---|

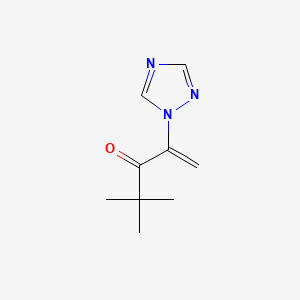

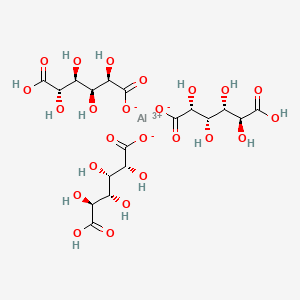

Fórmula molecular |

C18H27AlO24 |

Peso molecular |

654.4 g/mol |

Nombre IUPAC |

aluminum;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |

InChI |

InChI=1S/3C6H10O8.Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h3*1-4,7-10H,(H,11,12)(H,13,14);/q;;;+3/p-3/t3*1-,2-,3-,4+;/m000./s1 |

Clave InChI |

BCDBNRVZMSCUEL-BQGRAUOOSA-K |

SMILES isomérico |

[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[Al+3] |

SMILES canónico |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Al+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.